REACTION_CXSMILES
|
CC(C)(OC([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[C:18]([NH:19][CH:20]([CH3:22])[CH3:21])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:9][CH2:8]1)=O)C.FC(F)(F)C(O)=O.O.[OH-].[Na+]>C(Cl)Cl>[CH3:22][CH:20]([NH:19][C:18]1[C:13]([N:10]2[CH2:9][CH2:8][NH:7][CH2:12][CH2:11]2)=[N:14][CH:15]=[CH:16][CH:17]=1)[CH3:21] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCN(CC1)C1=NC=CC=C1NC(C)C)C
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
The reaction is warmed to 20°-25°
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% tetrahydrofuran/chloroform (2 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers are dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
used without further purification, NMR (300 MHz, CDCl3) 7.65, 6.85, 6.76, 4.16, 3.50, 2.98 and 1
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NC=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |